3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride is a chemical compound classified under the oxadiazole derivatives, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and pharmaceuticals. Its molecular formula is , with a molecular weight of 222.63 g/mol .
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride can be represented using various structural formulas:
InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)Cl
These representations indicate that the compound consists of a benzoyl group attached to an oxadiazole ring. The presence of chlorine enhances its reactivity in nucleophilic substitution reactions .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride participates in several chemical reactions:
These reactions are crucial for synthesizing more complex molecules for pharmaceutical applications.
The mechanism of action for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride primarily involves its ability to act as an electrophile due to the presence of the reactive benzoyl chloride moiety. In nucleophilic substitution reactions:
This electrophilic behavior makes it suitable for generating various derivatives that may exhibit biological activity .
The physical and chemical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride are significant for its handling and application:
These properties influence its stability and reactivity under different conditions .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride has several scientific applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological relevance emerged. The 1960s marked a watershed with the approval of Oxolamine as a cough suppressant, validating the pharmacophoric utility of this scaffold. Subsequent decades witnessed accelerated diversification, leading to FDA-approved drugs incorporating the 1,2,4-oxadiazole nucleus:
The unique metabolic stability and synthetic versatility of 1,2,4-oxadiazoles spurred their investigation across >20 therapeutic categories by 2020, including oncology, CNS disorders, and anti-infectives. Natural products like Phidianidine A/B (sea slug-derived cytotoxins) and Quisqualic acid (plant-derived glutamate receptor agonist) further highlighted the scaffold’s biological significance [3] [9]. The exponential growth in publications (+150% from 2000–2020) underscores its entrenched role in rational drug design [5].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First commercial drug |
1990s | Pleconaril | Antiviral | Capsid inhibitor |
2004 | Fasiplon | Anxiolytic | GABAA receptor partial agonist |
2011 | Phidianidine A | Cytotoxic | Natural product with PTP1B/CXCR4 activity |
2014 | Ataluren | Genetic disorder | Nonsense mutation read-through |
The 1,2,4-oxadiazole ring serves as a privileged ester/amide bioisostere due to its balanced electronegativity (O: 3.44, N: 3.04 Pauling scale), hydrolytic resistance, and capacity for hydrogen bonding. Key advantages driving its adoption include:
Notably, the 3-methyl-1,2,4-oxadiazole variant provides steric and electronic modulation: the methyl group donates electrons (+I effect), increasing ring basicity while shielding the N4 position from oxidative metabolism. This balance enables prolonged in vivo half-lives, as demonstrated in bis-substituted oxadiazole antibacterials exhibiting >8-hour coverage against Staphylococcus aureus [1] [3].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Ester/Amide
Parameter | Ester | Amide | 1,2,4-Oxadiazole |
---|---|---|---|
Hydrolytic stability | Low | Moderate | High |
Dipole moment (D) | 1.5–1.9 | 3.5–4.0 | 3.0–3.5 |
H-bond acceptors | 2 | 2 | 3 |
cLogP (unsubstituted) | 0.2–0.8 | -0.3–0.5 | 0.7–1.2 |
Metabolic vulnerability | High (esterases) | Moderate (proteases) | Low |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride (CAS 915707-46-9; MW 222.63 g/mol; C10H7ClN2O2) is a high-value electrophilic coupling agent characterized by its off-white crystalline solid morphology and reactivity in nucleophilic acyl substitutions. Its utility stems from two orthogonal reactive centers:
This bifunctionality enables single-step synthesis of complex pharmacophores, as exemplified by:
Commercial availability (e.g., Santa Cruz Biotechnology, CymitQuimica) in gram-scale quantities (250 mg–1 g; $126–309) facilitates drug discovery, particularly in lead-optimization phases requiring rapid SAR exploration [2] [4].
Table 3: Derivatives Synthesized from 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl Chloride
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1